3-Bromo-7-methoxy-2-quinolinamine
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-7-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13) |
InChI Key |
NIWMLAUDODMKGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination via Triflate Intermediate
A robust and scalable method involves the preparation of a quinoline-7-trifluoromethanesulfonate intermediate, followed by bromination and subsequent functional group transformations.
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of quinoline-7-trifluoromethanesulfonate | 7-Hydroxyquinoline dissolved in dichloromethane; trifluoromethanesulfonic anhydride added dropwise at 0 °C; reaction for 1–3 h | ~78.6 | Molar ratio 1:1–1.5 (7-hydroxyquinoline : trifluoromethanesulfonic anhydride) |
| 2 | Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate | Quinoline-7-triflate in glacial acetic acid; N-bromosuccinimide (NBS) added; 80–100 °C for 1–3 h | ~82.3 | Molar ratio 1:1–3 (quinoline triflate : NBS) |
| 3 | Hydrolysis to 3-bromo-7-hydroxyquinoline | 3-Bromoquinoline-7-triflate treated with 10% NaOH at 20–30 °C for 1–3 h | ~95.7 | Neutralization and extraction follow |
This method is noted for its concise synthetic route, high yield, mild conditions, and scalability. It avoids highly toxic reagents and allows for convenient operation and purification.
Regioselective Synthesis via [4 + 2]-Cycloaddition
An alternative synthetic approach involves a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes. This method enables regioselective synthesis of 3-bromoquinoline derivatives, including those substituted at the 7-position.
- The N-aryliminium ion intermediate is formed under acidic conditions.
- The cycloaddition with 1-bromoalkynes proceeds regioselectively to yield 3-bromoquinoline frameworks.
- This strategy can be extended to synthesize tetrahydroquinoline derivatives diastereoselectively by employing alkenyl substrates.
This method provides good to excellent yields and allows for structural diversity in quinoline derivatives.
Introduction of the 2-Amino Group and 7-Methoxy Substitution
While direct literature on the synthesis of 3-bromo-7-methoxy-2-quinolinamine is limited, the introduction of the amino group at the 2-position and methoxy group at the 7-position can be achieved through established synthetic transformations:
- The 7-methoxy group can be introduced by methylation of 7-hydroxyquinoline derivatives using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- The 2-amino group is commonly introduced via nucleophilic aromatic substitution or reduction of nitro precursors at the 2-position.
- Alternatively, 2-chloroquinoline intermediates can be aminated using ammonia or amine sources to yield 2-aminoquinolines.
Combining these steps with the regioselective bromination at the 3-position as described above can afford this compound.
Comparative Summary of Preparation Methods
Research Findings and Optimization Notes
- The triflate-based method provides reproducible high yields for the bromination step and allows for clean hydrolysis to the hydroxy compound, which can be methylated to the methoxy derivative.
- Control of reaction temperature and stoichiometry of trifluoromethanesulfonic anhydride is critical to avoid overreaction or decomposition.
- N-Bromosuccinimide is an effective brominating agent at elevated temperatures (80–100 °C) in glacial acetic acid, providing regioselective bromination at the 3-position.
- The hydrolysis step under alkaline conditions is efficient and provides the hydroxyquinoline in high purity, facilitating subsequent methylation.
- The [4 + 2]-cycloaddition approach offers a novel synthetic route with potential for diastereoselective synthesis of related tetrahydroquinolines, expanding the scope of quinoline derivatives accessible.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
3-Bromo-7-methoxyquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-bromo-7-methoxyquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Bromine at C3 (target compound) vs. C6/C7 in analogs affects electronic distribution and reactivity.
- Functional Groups: Methoxy (OCH₃) in the target compound improves lipophilicity compared to hydroxyl (OH) in 7-bromo-2-methyl-8-quinolinol .
- Core Structure: Isoquinoline derivatives (e.g., 7-Bromoisoquinoline) exhibit distinct aromaticity and binding profiles compared to quinoline-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
